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Compound of Interest

Compound Name: Butonate

Cat. No.: B1668107

Introduction

Butonate, with the chemical formula CsH14CIzOsP and IUPAC name (2,2,2-trichloro-1-
dimethoxyphosphorylethyl) butanoate, is an organophosphate insecticide. A thorough
understanding of its chemical properties through spectroscopic analysis is crucial for
researchers, scientists, and professionals in drug development and environmental monitoring.
This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics of Butonate. Due to the limited
availability of direct experimental spectra for Butonate in the public domain, this guide utilizes
data from structurally analogous compounds, such as Trichlorfon, and established principles of
spectroscopic interpretation for organophosphorus compounds and butyrate esters to predict
its spectral features. Furthermore, this document outlines detailed experimental protocols for
these analytical techniques and visualizes the compound's mechanism of action and metabolic

fate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Butonate. These
predictions are based on the analysis of its functional groups, including the dimethyl
phosphonate, trichloroethyl, and butanoate moieties, and comparison with spectroscopic data
from similar molecules.

Table 1: Predicted *H NMR Spectroscopic Data for Butonate
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~09-1.0 Triplet (t) 3H CHs (butyrate chain)
~16-1.8 Sextet (sxt) 2H CHz (butyrate chain)
] CH2-C=0 (butyrate
~23-25 Triplet (t) 2H ]
chain)
~3.8-3.9 Doublet (d) 6H (CHs0)2P
~4.8-5.0 Doublet (d) 1H CH-O-C=0

Table 2: Predicted 3C NMR Spectroscopic Data for Butonate

Chemical Shift (6, ppm)

Assignment

~13-14 CHs (butyrate chain)
~18-19 CHz (butyrate chain)
~35-37 CH2-C=0 (butyrate chain)
~54 - 56 (CHs0)2P

~85-90 P-CH

~95-100 CCls

~170- 175 C=0 (ester)

Table 3: Predicted Infrared (IR) Spectroscopy Data for Butonate
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Wavenumber (cm~?) Intensity Assignment

~ 2960 - 2850 Medium-Strong C-H stretch (alkyl)
~1740-1720 Strong C=0 stretch (ester)
~ 1250 - 1200 Strong P=0 stretch
~1180 - 1150 Strong C-O stretch (ester)
~ 1050 - 1020 Strong P-O-C stretch

~ 800 - 750 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for Butonate

m/z Proposed Fragment lon
326/328/330 [M+H]* (isotopic pattern due to Cls)
257/259/261 [M - CaH7O]*

221/223 [M - C4H70z2 - HCI]*

185 [CaHsClz0]*

109 [(CH30)2POJ*

71 [CaH-O]*

43 [CsH7]*

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic data. The
following are generalized protocols for the analysis of a small molecule like Butonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of Butonate in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIls, Acetone-ds, DMSO-ds). The choice of solvent should be
based on the solubility of the compound and should not have signals that overlap with the
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analyte's signals. Add a small amount of a reference standard, such as tetramethylsilane
(TMS), to the solution to calibrate the chemical shift scale to O ppm.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition:

[e]

Acquire a standard one-dimensional *H NMR spectrum.

o

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and
an acquisition time of 2-4 seconds.

o

Process the data using Fourier transformation, phase correction, and baseline correction.

[¢]

Integrate the signals to determine the relative number of protons.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 3C NMR spectrum to obtain singlets for each unique carbon
atom.

o Due to the low natural abundance and smaller gyromagnetic ratio of 13C, a larger number
of scans and a higher concentration of the sample may be required compared to *H NMR.

o Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a
larger spectral width.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): This is often the simplest method
for a liquid or solid sample.

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a small drop of liquid Butonate or a small amount of solid Butonate onto the center
of the crystal.
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o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

 Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
o Data Acquisition:

o Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted
from the sample spectrum to remove contributions from the instrument and atmospheric
CO:z and water vapor.

o Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio.

o The spectrum is typically recorded in the mid-infrared range (4000-400 cm™1).

o Process the data to obtain a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of Butonate (typically 1-10 pg/mL) in a
suitable solvent compatible with the ionization source (e.g., acetonitrile or methanol).

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI or Atmospheric Pressure Chemical lonization - APCI) and a
mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap) is used. For pesticide
residue analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is a common
technique.

e LC-MS Method:

o Chromatographic Separation: If using LC-MS, inject the sample onto a suitable HPLC or
UHPLC column (e.g., C18) to separate it from any impurities. A gradient elution with
solvents like water and acetonitrile, often with additives like formic acid or ammonium
formate, is typically employed.

o lonization: The eluent from the LC is directed to the mass spectrometer's ion source. For
organophosphates, positive ion mode ESI is often effective.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1668107?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight of
the parent ion ([M+H]*).

o Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform
fragmentation of the parent ion. Select the m/z of the parent ion and subject it to collision-
induced dissociation (CID) to generate fragment ions. This provides a characteristic
fragmentation pattern that can be used for identification.

Mechanism of Action and Metabolism
Cholinesterase Inhibition

The primary mechanism of action for Butonate, like other organophosphate insecticides, is the
inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of
the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an
accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and
subsequent neurotoxicity in insects.
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Mechanism of Cholinesterase Inhibition by Butonate
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Caption: Cholinesterase inhibition by Butonate.

Metabolic Pathway of Butonate

Butonate undergoes metabolic degradation in organisms, which can lead to detoxification or,
in some cases, bioactivation. The primary metabolic pathways involve hydrolysis and
dealkylation. In insects, the ester linkage is cleaved, forming trichlorfon, which can then be
converted to the more potent cholinesterase inhibitor, dichlorvos. In mammals, the P-C bond is
primarily hydrolyzed.
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Metabolic Pathway of Butonate
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Caption: Metabolic pathways of Butonate in insects and mammals.

 To cite this document: BenchChem. [Spectroscopic and Mechanistic Analysis of Butonate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668107#spectroscopic-analysis-of-butonate-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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